2-(4-Bromothiophen-2-yl)pyridine
Description
2-(4-Bromothiophen-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a brominated thiophene moiety. Its molecular formula is C₉H₆BrNS, with a molecular weight of 244.11 g/mol. This compound is synthesized via methods such as oxidative C-H coupling, as demonstrated in the synthesis of its N-oxide derivative using mCPBA (meta-chloroperbenzoic acid) in chloroform . Its structural versatility makes it valuable in coordination chemistry, ligand design, and as a precursor for luminescent materials .
Properties
CAS No. |
123784-08-7 |
|---|---|
Molecular Formula |
C9H6BrNS |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)pyridine |
InChI |
InChI=1S/C9H6BrNS/c10-7-5-9(12-6-7)8-3-1-2-4-11-8/h1-6H |
InChI Key |
PTTNOIXNKYFOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their differences:
Key Observations :
- Electronic Effects : The thiophene ring in this compound enhances electron delocalization compared to phenyl analogues, influencing its coordination behavior and optical properties .
- Biological Activity : Carboxylic acid and hydroxyl substituents (e.g., in 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine) improve solubility and bioavailability, making such derivatives more relevant in medicinal chemistry .
Physicochemical Properties
Thermal Stability: Brominated thiophene-pyridine hybrids exhibit higher thermal stability than non-halogenated analogues due to bromine’s electron-withdrawing effects .
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